molecular formula C14H10ClN3S B2890566 4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine CAS No. 339017-70-8

4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine

Cat. No.: B2890566
CAS No.: 339017-70-8
M. Wt: 287.77
InChI Key: WXBXLNVTJHQULJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine is a pyrimidine derivative featuring a chlorine atom at position 4, a 2-naphthylsulfanyl group at position 6, and an amine group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their role in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

4-chloro-6-naphthalen-2-ylsulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-12-8-13(18-14(16)17-12)19-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXLNVTJHQULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination at the 4th position of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Naphthylsulfanyl Group: The naphthylsulfanyl group can be introduced via a nucleophilic substitution reaction using 2-naphthylthiol and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives or other reduced forms.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used as a probe to study biological processes involving pyrimidine derivatives.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and naphthylsulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets. The amino group can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Pyrimidinamine derivatives differ primarily in substituents at positions 4, 6, and 2. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine 2-Naphthylsulfanyl C₁₄H₁₀ClN₃S 287.76 High lipophilicity (naphthyl group)
4-(Benzylsulfanyl)-6-chloro-2-pyrimidinamine Benzylsulfanyl C₁₁H₁₀ClN₃S 251.74 Moderate solubility in polar solvents
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine 4-Fluorophenylsulfanyl C₁₀H₇ClFN₃S 255.70 Enhanced electronic effects (fluorine)
4-Chloro-6-(4-methylpiperazin-1-yl)-2-pyrimidinamine 4-Methylpiperazinyl C₉H₁₃ClN₆ 256.70 Improved solubility (basic piperazine)
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine Methyl and propynyl C₈H₈ClN₃ 181.62 Compact structure, potential agrochemical use

Key Observations:

  • Piperazinyl substituents (e.g., in ) introduce basicity, improving aqueous solubility, which is critical for drug bioavailability.
  • Halogenated aryl groups (e.g., 4-fluorophenyl in ) may enhance electronic interactions in biological targets, affecting binding affinity.

Biological Activity

4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN3SC_{12}H_{10}ClN_3S with a molecular weight of approximately 273.75 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom and a naphthylsulfanyl group, which is believed to enhance its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis, which may lead to antiproliferative effects in cancer cells.
  • Antimicrobial Activity : The presence of the naphthyl group may contribute to membrane disruption in bacterial cells, enhancing its antimicrobial properties.

Biological Activity Data

Activity Observed Effects References
AnticancerInhibition of tumor cell proliferation
AntimicrobialBactericidal activity against Gram-positive bacteria
Enzyme InhibitionInhibition of dihydrofolate reductase

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations.

Antimicrobial Efficacy

Research has shown that this compound possesses notable antimicrobial activity against several strains of bacteria. A case study involving Staphylococcus aureus revealed that the compound effectively reduced bacterial viability in a dose-dependent manner.

Enzyme Interaction Studies

Further investigations into the enzyme inhibitory properties highlighted its role as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition was characterized by kinetic studies that provided insights into the binding affinity and inhibition constants.

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